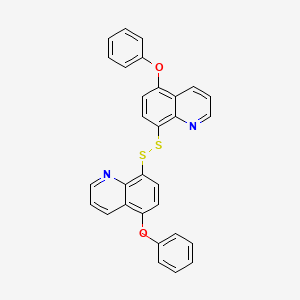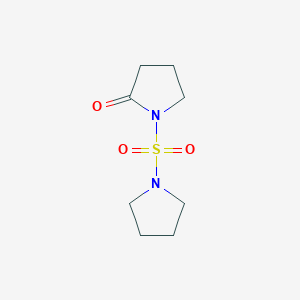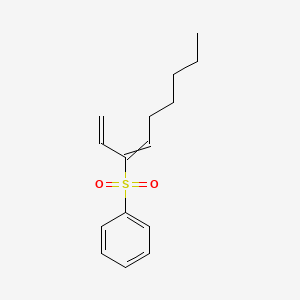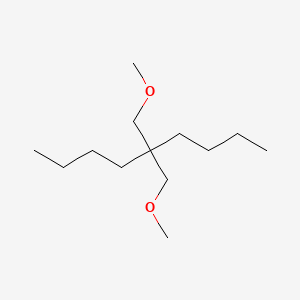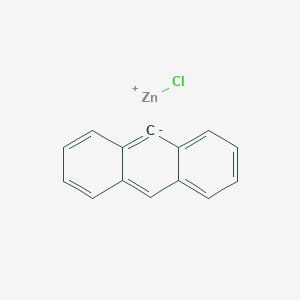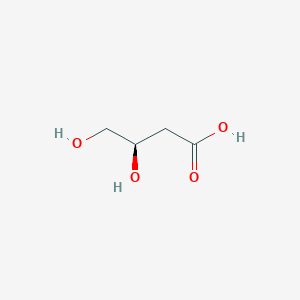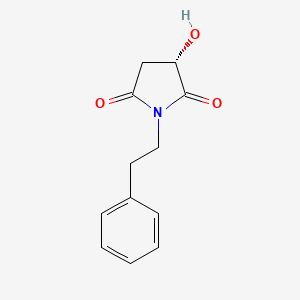
L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine is a complex peptide compound It is composed of several amino acids, including valine, ornithine, glycine, and glutamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as carbodiimides or uronium salts. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds or other oxidized functional groups within the peptide.
Substitution: This reaction can involve the replacement of specific amino acid residues with others, altering the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols or amines. Substitution reactions can produce peptides with altered sequences and properties.
Aplicaciones Científicas De Investigación
L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis, folding, and stability.
Biology: It serves as a tool for investigating protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as a drug candidate for targeting specific diseases or as a component of diagnostic assays.
Industry: It is utilized in the development of novel biomaterials, such as hydrogels and nanocarriers, for drug delivery and tissue engineering.
Mecanismo De Acción
The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. For example, the compound may inhibit or activate enzymes involved in metabolic processes, or it may bind to receptors to trigger signaling cascades.
Comparación Con Compuestos Similares
L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine can be compared to other similar peptide compounds, such as:
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine: This compound has a similar structure but includes phenylalanine and serine instead of glycine and glutamine.
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine: This compound includes cysteine and serine, which can introduce different chemical properties and reactivity.
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-serylglycyl-L-tyrosyl-L-seryl-L-alanine: This larger peptide includes additional amino acids, which can affect its biological activity and stability.
Propiedades
Número CAS |
189755-17-7 |
|---|---|
Fórmula molecular |
C18H34N8O6 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H34N8O6/c1-9(2)14(20)16(30)26-10(4-3-7-23-18(21)22)15(29)24-8-13(28)25-11(17(31)32)5-6-12(19)27/h9-11,14H,3-8,20H2,1-2H3,(H2,19,27)(H,24,29)(H,25,28)(H,26,30)(H,31,32)(H4,21,22,23)/t10-,11-,14-/m0/s1 |
Clave InChI |
FVZUANDGHPIDOT-MJVIPROJSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine](/img/structure/B14267342.png)

![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)
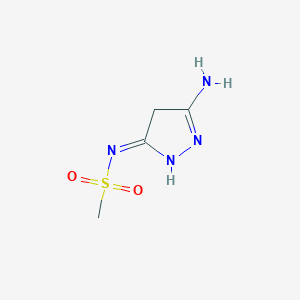
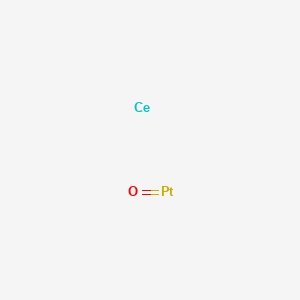
![(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14267358.png)
